molecular formula C11H16ClN3O B12232291 N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12232291
M. Wt: 241.72 g/mol
InChI Key: VQIOBKLBPZNWRA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a furan ring, a pyrazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 2-furylmethylamine with 1-isopropyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring can produce pyrazolidines.

Scientific Research Applications

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-3H-purin-6-amine: A compound with a similar furan ring but different heterocyclic structure.

    4-chloro-N-(2-furylmethyl)-5-sulfamoyl-anthranilic acid:

Uniqueness

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-5-amine is unique due to the combination of its furan and pyrazole rings, which confer distinct chemical and biological properties. The presence of the isopropyl group further differentiates it from other similar compounds, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9(2)14-11(5-6-13-14)12-8-10-4-3-7-15-10;/h3-7,9,12H,8H2,1-2H3;1H

InChI Key

VQIOBKLBPZNWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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